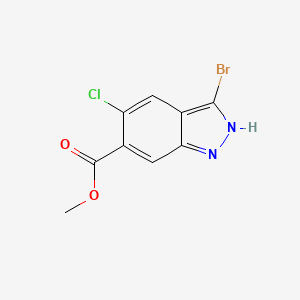

3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester

Description

3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester is a halogenated indazole derivative featuring a bromine atom at position 3, a chlorine atom at position 5, and a carboxylic acid methyl ester group. Indazole scaffolds are pivotal in medicinal chemistry due to their bioisosteric properties with indoles and benzimidazoles, often serving as kinase inhibitors or intermediates in drug synthesis.

Properties

IUPAC Name |

methyl 3-bromo-5-chloro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)11)8(10)13-12-7/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFUCKWJQDTKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Precursor: Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate is used as the starting material.

- Source: This compound can be synthesized or commercially obtained for further transformation.

Diazotization and Cyclization

- The amino group on the precursor is converted into a diazonium salt using sodium nitrite in aqueous acidic medium (acetic acid) at temperatures between 10°C and 30°C.

- The reaction mixture is stirred for approximately 24 hours to ensure complete conversion.

- This step induces intramolecular cyclization, forming the indazole core with halogen substituents at positions 3 and 5.

Work-up and Extraction

- After reaction completion, the organic solvent is evaporated under reduced pressure.

- The aqueous residue is diluted with saturated sodium hydrogen carbonate solution to neutralize the mixture.

- Extraction is performed using ethyl acetate, followed by washing with saturated brine to remove impurities.

- The organic phase is dried over anhydrous sodium sulfate.

Purification

- The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent.

- This yields the target compound as a purified methyl ester with typical yields around 76%.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Sodium nitrite in water, acetic acid | 10–30°C | 24 hours | — | Formation of diazonium intermediate |

| Neutralization & Extraction | Saturated NaHCO3, ethyl acetate | Room temperature | — | — | Extraction of organic product |

| Purification | Silica gel chromatography, ethyl acetate | Room temperature | — | 76 | Final isolation of methyl ester |

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR (CDCl3) shows characteristic peaks at δ 4.05 (3H, singlet, methyl ester), 7.66 (1H, singlet), 8.31 (1H, singlet), and 10.60 (1H, broad singlet, NH proton).

- Mass Spectrometry (MS):

- Electrospray ionization (ESI+) shows molecular ion peak at m/z 289 (M+H)+ consistent with the molecular weight.

- Infrared Spectroscopy (IR):

- Displays absorption bands corresponding to ester carbonyl (~1735 cm^-1) and aromatic C-H stretching.

- Halogenation followed by Esterification:

- Starting from 1H-indazole-3-carboxylic acid, selective bromination and chlorination at the 3 and 5 positions can be performed using liquid bromine and suitable chlorinating agents in acetic acid under reflux conditions (~90°C for 14 hours).

- Subsequent esterification with methanol and acid catalysts or thionyl chloride-mediated esterification yields the methyl ester derivative.

- Nucleophilic Substitution on Haloesters:

- Reaction of indazole with halo esters in alkaline conditions (e.g., K2CO3 in DMF) can produce ester derivatives with regioselectivity controlled by reaction conditions.

- The diazotization step converts the amino group into a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring.

- Halogen substituents influence the electronic properties, directing regioselectivity and stabilizing intermediates.

- Chelation effects with bases like cesium carbonate can favor specific regioisomers in alkylation reactions involving related compounds.

- The diazotization-cyclization approach offers a reliable and moderately high-yielding route to the target compound.

- Purification by silica gel chromatography is essential to remove side products and unreacted starting materials.

- Reaction temperature and time are critical parameters influencing yield and purity.

- Alternative halogenation and esterification methods provide flexibility depending on available starting materials and desired scale.

- Spectroscopic characterization confirms the structural integrity and substitution pattern of the synthesized compound.

The preparation of 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester is effectively achieved through diazotization of methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate followed by cyclization and purification. Alternative routes involving direct halogenation of indazole carboxylic acid and subsequent esterification are also viable. Detailed reaction conditions, yields, and analytical data support the reproducibility and reliability of these methods. These preparation strategies enable further exploration of this compound's applications in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: RANEY® nickel or DIBAL.

Substitution: Cesium carbonate (Cs₂CO₃) and ethyl bromide.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for synthesizing various bioactive molecules.

Inhibitors of Enzymes

Research indicates that derivatives of indazole, including 3-bromo-5-chloro-1H-indazole-carboxylic acid methyl ester, can serve as inhibitors for specific enzymes. For instance, it has been noted for its potential as an inhibitor of human neutrophil elastase, which plays a role in inflammatory diseases .

Anticancer Activity

Studies have reported that indazole derivatives exhibit anticancer properties. The presence of bromine and chlorine substituents enhances their interaction with biological targets, making them candidates for further development as anticancer agents .

Agrochemical Applications

The compound's structure allows it to be explored as a potential agrochemical agent. Indazole derivatives are known for their fungicidal and herbicidal properties. Research into the synthesis of such compounds suggests that 3-bromo-5-chloro-1H-indazole-carboxylic acid methyl ester could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to existing options .

Material Science

Indazole derivatives have also been investigated for their application in material science, particularly in the development of new polymers and nanomaterials. The unique electronic properties imparted by the halogen substituents (bromine and chlorine) can enhance the conductivity and stability of materials used in electronic devices .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various indazole derivatives, including 3-bromo-5-chloro-1H-indazole-carboxylic acid methyl ester, and evaluated their biological activities against cancer cell lines. Results indicated significant cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Agricultural Use

Another research project focused on the application of indazole derivatives in agricultural settings. The study found that compounds similar to 3-bromo-5-chloro-1H-indazole-carboxylic acid methyl ester exhibited effective antifungal activity against several plant pathogens, paving the way for new agricultural treatments .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as protein kinase inhibitors, which play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . The compound’s ability to inhibit human neutrophil elastase also highlights its potential in modulating inflammatory responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include methyl esters of brominated and chlorinated indazole-carboxylic acids. These compounds differ in halogen positions and additional functional groups, impacting their physicochemical and biological properties:

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Key Features |

|---|---|---|---|---|

| Methyl 3-bromo-1H-indazole-5-carboxylate | 1040101-01-6 | Br (3), COOCH₃ (5) | 1.00 | Closest analog; lacks Cl substituent, used in kinase inhibitor synthesis |

| Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate | 885518-49-0 | Br (3), F (4), COOCH₃ (6) | 0.84 | Fluorine enhances electronegativity; potential for improved bioavailability |

| Methyl 6-bromo-1H-indazole-4-carboxylate | 1427460-96-5 | Br (6), COOCH₃ (4) | 0.83 | Bromine at position 6 may alter steric interactions in target binding |

| 3-Bromo-6-chloro-5-nitro-1H-indazole | 1000342-41-5 | Br (3), Cl (6), NO₂ (5) | N/A | Nitro group increases reactivity; noted in safety data for acute toxicity |

Key Observations :

- Halogen Position : Bromine at position 3 (as in the target compound) is common in kinase inhibitors due to optimal steric and electronic interactions .

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius compared to fluorine may reduce metabolic clearance but increase molecular weight .

- Nitro Substitution : The nitro group in 3-bromo-6-chloro-5-nitro-1H-indazole introduces oxidative reactivity, necessitating stringent safety protocols during handling .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and esterification. For example, bromination of the indazole core can be directed by the carboxylic acid ester group, followed by chlorination using reagents like SOCl₂ or N-chlorosuccinimide (NCS). Key conditions include:

- Use of CuI as a catalyst in coupling reactions (e.g., azide-alkyne cycloadditions for functionalization) .

- Solvent systems like PEG-400/DMF mixtures for improved reaction kinetics .

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the esterified product .

Yield optimization requires controlled temperature (reflux at ~90°C) and stoichiometric ratios of halogenating agents to avoid over-substitution .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., aromatic proton splitting for bromo/chloro groups) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 427.0757 for analogous indazole derivatives) .

- Purity Assessment :

- HPLC : ≥95% purity using C18 columns and gradient elution .

- TLC : R values in 70:30 ethyl acetate/hexane systems (e.g., R = 0.30) .

Q. What are the solubility characteristics and recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Limited solubility in water .

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or halogen loss. Desiccants are recommended for long-term stability .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during halogenation of the indazole core?

- Methodological Answer :

- Directing Groups : The methyl ester at the 3-position directs electrophilic substitution to the 5- and 7-positions. Chlorination at the 5-position is favored over bromination due to steric and electronic effects .

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between halogenation sites .

- Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) to enhance selectivity for chloro-substitution .

Q. How does computational modeling assist in predicting reactivity or optimizing reaction pathways?

- Methodological Answer :

- DFT Calculations : Predict transition states for halogenation steps, optimizing bond angles and charge distribution .

- Molecular Docking : Screens potential biological targets (e.g., kinase binding pockets) by analyzing steric and electronic compatibility with the indazole scaffold .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass discrepancies)?

- Methodological Answer :

- Multi-dimensional NMR : COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations .

- X-ray Crystallography : SHELX refinement resolves ambiguities in substitution patterns (e.g., distinguishing 5-chloro from 7-chloro isomers) .

- Isotopic Labeling : -labeling aids in assigning indazole nitrogen environments in complex spectra .

Q. What is known about the compound's potential as a kinase inhibitor or protease substrate?

- Methodological Answer :

- Kinase Inhibition : Structural analogs (e.g., 6-bromo-indole derivatives) show ATP-competitive binding in kinase assays. The chloro group enhances hydrophobic interactions with kinase pockets .

- Protease Studies : Ester hydrolysis under physiological conditions (pH 7.4, 37°C) releases carboxylic acid derivatives, which can act as zinc-binding motifs in metalloprotease inhibition .

Notes on Evidence Utilization

- Structural analogs (e.g., 5-bromo-6-chloro-indazole esters) from ChemNet and SynChem inform synthesis and characterization protocols.

- SHELX-based crystallography is critical for resolving regiochemical ambiguities.

- Methodologies from indole/indazole synthesis (e.g., CuI catalysis , acetic acid reflux ) are adapted for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.